4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Description
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its molecular formula is C₁₁H₁₃N₃O₂S, with substituents including a methoxymethyl group at position 4, a methyl group at position 6, and amino groups at positions 2 and 3 .
Synthetically, thieno[2,3-b]pyridines are often constructed via cyclocondensation of pyridine precursors with sulfur-containing reagents. For example, derivatives like 3-cyano-2-cyanomethylthio-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylpyridine () are synthesized through nucleophilic substitution and cyclization steps, suggesting analogous routes for the target compound .
Properties
IUPAC Name |
4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-5-3-6(4-14-2)7-8(11)9(12)15-10(7)13-5/h3H,4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUHESJESOMEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)N)N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187481 | |
| Record name | 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-29-0 | |
| Record name | 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883291-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine typically involves multi-step processes starting from commercially available precursors. One common route includes the formation of the thieno[2,3-b]pyridine core through cyclization reactions, followed by functionalization to introduce the methoxymethyl and methyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thieno[2,3-b]pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds similar to 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine exhibit significant antimicrobial properties. Studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics.
Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to the development of novel cancer therapeutics.
Biological Research
The compound's structure allows it to modulate biological pathways by interacting with enzymes or receptors. This interaction can lead to various biological effects, such as:
- Inhibition of enzyme activity
- Modulation of signal transduction pathways
These properties make it a valuable tool for studying enzyme interactions and cellular processes.
Material Science
Due to its unique chemical properties, this compound can be utilized in the development of new materials. Its ability to undergo various chemical reactions allows for the modification of material properties, which can be beneficial in creating advanced materials for electronics or coatings.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. Common synthetic routes include:
- Formation of Thieno[2,3-b]pyridine Core : Cyclization reactions are employed to create the thieno[2,3-b]pyridine structure.
- Functionalization : Subsequent steps involve introducing methoxymethyl and methyl groups through specific reaction conditions involving catalysts and solvents.
Types of Reactions
The compound can participate in various chemical reactions:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying the electronic structure.
- Substitution Reactions : Adding different substituents to the thieno[2,3-b]pyridine core.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity.
Case Study 2: Anticancer Mechanisms
Research conducted on the anticancer properties of thieno[2,3-b]pyridine derivatives revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways. This suggests a promising avenue for developing new cancer therapies based on this compound's scaffold.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit structural diversity, with variations in substituents and fused rings influencing their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Methoxymethyl vs. Phenyl: Methoxymethyl (target compound) improves solubility compared to bulky phenyl groups (e.g., compound 81), which favor π-π stacking but reduce bioavailability . Amino vs. Cyano: The 2,3-diamino groups in the target compound facilitate hydrogen bonding, whereas cyano substituents (compound 81) enhance electrophilicity for further functionalization .
The target compound’s diamino groups may similarly enable interactions with biological macromolecules.
Synthetic Routes: Cyclocondensation (e.g., using chloroacetonitrile in ethanol, ) and Pd-catalyzed cross-coupling () are common methods for thieno[2,3-b]pyridines . The target compound likely employs similar protocols with tailored reagents.
Biological Activity
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine is a heterocyclic compound with a unique substitution pattern that has garnered attention for its potential biological activities. This compound features a thieno[2,3-b]pyridine core, which is known for its versatility in medicinal chemistry and materials science.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C10H12N4S
- CAS Number: 883291-29-0
- SMILES: CC1=CC(=C(SC2=N1)C(=N)N)COC
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate various biological pathways by binding to active sites or altering the conformation of target proteins. This interaction may lead to:
- Inhibition of enzyme activity
- Modulation of signal transduction pathways
Biological Activities
Research indicates that compounds with a thieno[2,3-b]pyridine structure exhibit diverse biological activities. The presence of the methoxymethyl and methyl groups in this particular compound enhances its solubility and stability, potentially increasing its efficacy in biological systems.
Anticancer Activity
In studies related to anticancer properties, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related pyridine analog showed an EC50 value of 33 µM, indicating potent cytotoxicity compared to standard treatments like dacarbazine which had an EC50 of 56 µM .
Antimicrobial Properties
Thieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial activities. In one study involving the synthesis of 6-dimethylamino-3-methyl-4-substituted carboxamido thieno derivatives, various compounds exhibited notable antimicrobial effects against different bacterial strains .
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of this compound on isolated rat hepatocytes. The results indicated that the compound induced reactive oxygen species (ROS) formation leading to mitochondrial membrane potential collapse. The cytotoxicity was mitigated by ROS scavengers and antioxidants, highlighting the importance of oxidative stress in the compound's mechanism of action.
| Treatment | EC50 (µM) | Effect on Mitochondrial Membrane Potential (%) |
|---|---|---|
| Compound A (Thieno derivative) | 33 | 23% decrease in potential |
| Dacarbazine | 56 | 30% decrease in potential |
Comparison with Similar Compounds
The unique substitution pattern of this compound sets it apart from other thieno[2,3-b]pyridine derivatives. While compounds like 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles exhibit biological activity as well, the specific methoxymethyl and methyl groups in this compound may confer distinct pharmacological properties.
Q & A
Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization, functional group protection, and substitution. For example, analogous compounds (e.g., thieno[2,3-b]pyridine derivatives) are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups . Key considerations include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove byproducts.
- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and decomposition risks.
Yield improvements (e.g., 60–75%) are achieved by iterative adjustments to stoichiometry and inert atmosphere conditions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Advanced spectroscopic and chromatographic methods are essential:
- NMR : ¹H/¹³C NMR confirms the presence of the methoxymethyl group (δ ~3.3 ppm for OCH₃) and amine protons (δ ~5.5–6.0 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the thienopyridine core .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity (>95%) is assessed using C18 columns with acetonitrile/water gradients, monitoring UV absorption at 254 nm .
Q. What preliminary biological assays are recommended to screen this compound for activity?
Initial screening should prioritize:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, BRAF) using fluorescence-based kits .
- Solubility/logP : Shake-flask methods determine hydrophobicity, guiding formulation for in vivo studies .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxymethyl vs. chloro substitution) alter the compound’s biological activity?
Comparative SAR studies of analogs reveal:
- Methoxymethyl group : Enhances solubility and target selectivity due to hydrogen-bonding potential. For example, replacing a chloro group (e.g., in 6-methylthieno[2,3-b]pyridine derivatives) with methoxymethyl reduces off-target effects in kinase inhibition assays .
- Methyl at position 6 : Stabilizes the thienopyridine core, improving metabolic stability in hepatic microsome assays .
Data from analogous compounds suggest that dual substitution (methoxymethyl + methyl) optimizes both pharmacokinetics and potency .
Q. What computational strategies can predict binding interactions between this compound and biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are critical:
- Target selection : Prioritize proteins with structural homology to known thienopyridine targets (e.g., EGFR, tubulin) .
- Docking parameters : Use Lamarckian genetic algorithms with grid boxes centered on active sites. Validate poses using RMSD clustering (<2.0 Å).
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities, correlating with experimental IC₅₀ values .
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
Contradictory results (e.g., high activity in leukemia cells but inactivity in solid tumors) may arise from:
- Transport mechanisms : ABC transporter overexpression (e.g., P-gp) in resistant lines. Use verapamil as an inhibitor in combination assays .
- Metabolic activation : Cytochrome P450 isoforms (e.g., CYP3A4) may convert the compound into active/inactive metabolites. LC-MS/MS metabolomics identifies key derivatives .
- Cell cycle effects : Flow cytometry (PI/Annexin V staining) distinguishes cytostatic vs. apoptotic responses .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
